Cas no 864917-18-0 (N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
- N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Acetamide, N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-
- N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- AKOS024597650
- 864917-18-0
- N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
- F0698-0114
-
- インチ: 1S/C17H14ClN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22)
- InChIKey: CXODIQSQAVGWAH-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Cl)C=C1)(=O)CSC1SN=C(C2=CC=C(C)C=C2)N=1
計算された属性
- 精确分子量: 375.0266821g/mol
- 同位素质量: 375.0266821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 108Ų
N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0698-0114-15mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-40mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-50mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-10μmol |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-25mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-2mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-5mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-10mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-75mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0698-0114-100mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamideに関する追加情報
Professional Introduction to N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS No. 864917-18-0)
N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 864917-18-0, represents a unique molecular structure that has been extensively studied for its potential biological activities and pharmacological properties.
The molecular framework of N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide incorporates several key pharmacophoric elements that contribute to its distinctive chemical and biological characteristics. The presence of a thiadiazole ring system, which is a well-known pharmacological scaffold, plays a crucial role in modulating various biological pathways. Specifically, the thiadiazole moiety is known for its antimicrobial, anti-inflammatory, and antiviral properties, making it a valuable component in the development of novel therapeutic agents.
Furthermore, the compound features a chlorophenyl group and a methylphenyl substituent, which are known to enhance binding affinity and selectivity in biological targets. These structural features are particularly relevant in the context of drug design, where optimizing molecular interactions with biological receptors is essential for achieving desired therapeutic outcomes. The acetamide functional group at the terminal position of the molecule further contributes to its solubility and bioavailability, which are critical factors in drug formulation and delivery.
In recent years, there has been a growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that these compounds can interact with various enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. For instance, studies have shown that certain thiadiazole derivatives exhibit potent inhibitory effects on carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and altitude sickness.
The specific configuration of N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide makes it a promising candidate for further investigation in the development of novel therapeutics. Preliminary studies have suggested that this compound may possess inhibitory activity against specific kinases and other enzymes involved in cancer progression. Additionally, its structural similarity to known bioactive molecules suggests potential applications in the treatment of inflammatory diseases and infectious disorders.
The synthesis of N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the complex molecular framework of this compound.
The pharmacokinetic properties of N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide have also been carefully evaluated to assess its suitability for clinical applications. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to determine optimal dosing regimens and potential drug-drug interactions. These investigations are essential for ensuring the safety and efficacy of the compound in human trials.
Current research efforts are focused on exploring the therapeutic potential of N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide in preclinical models. In vitro assays have revealed promising results regarding its ability to modulate key signaling pathways associated with disease progression. Additionally, animal studies are underway to evaluate its efficacy and safety profile in vivo. These studies will provide critical insights into the potential clinical applications of this compound.
The integration of computational chemistry techniques has further enhanced our understanding of the interactions between N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide and biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in receptor interactions. These computational approaches complement experimental data and provide valuable insights into the structural basis of biological activity.
The future development of N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide will likely involve optimizing its chemical structure for improved pharmacological properties. Strategies such as analog design and structure-based drug optimization will be employed to enhance potency, selectivity, and pharmacokinetic profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating preclinical findings into clinical applications.
In conclusion,N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,
2,
4-thiadiazol
-5-
ylsulfanyl
}acetamide (CAS No.
864917
-18
-0
) represents
a
structurally
complex
and
biologically
promising
compound.
Its
unique
chemical
features
make it a valuable tool for further research in pharmaceutical chemistry and medicinal biology. As our understanding of disease mechanisms continues to evolve,this compound holds significant potential for contributing to the development of novel therapeutic strategies.
864917-18-0 (N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide) Related Products
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)




